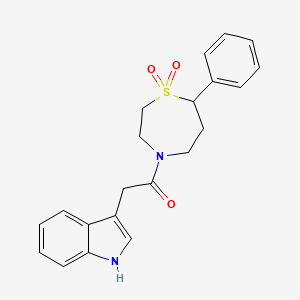

1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c24-21(14-17-15-22-19-9-5-4-8-18(17)19)23-11-10-20(27(25,26)13-12-23)16-6-2-1-3-7-16/h1-9,15,20,22H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMNYYKCGRZVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. One possible route includes:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Oxidation to Form the Sulfone: The thiazepane ring can be oxidized to introduce the sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Formation of the Ketone:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: Further oxidation can modify the sulfone group or other parts of the molecule.

Reduction: Reduction reactions can convert the ketone to an alcohol or modify the sulfone group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole moiety or the thiazepane ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone could yield an alcohol, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The indole moiety is known for its biological activity, and the thiazepane ring could provide additional interactions with biological targets.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The indole moiety might bind to specific sites on proteins, while the thiazepane ring could provide additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)methanol: Similar structure but with an alcohol instead of a ketone.

1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)propane: Similar structure but with a different alkyl chain length.

Uniqueness

1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is unique due to the combination of the thiazepane ring, indole moiety, and ketone functional group. This combination provides a distinct set of chemical and biological properties that can be exploited in various applications.

Biological Activity

The compound 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework comprising a thiazepane ring and an indole moiety, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound can be characterized by its following structural features:

- Thiazepane Ring : A seven-membered heterocyclic structure containing sulfur and nitrogen.

- Dioxido Group : Enhances the reactivity and potential biological interactions of the molecule.

- Indole Moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

The biological activities of 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The combination of the thiazepane and indole structures may synergistically enhance cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

The presence of the thiazepane ring is associated with antimicrobial activity. Preliminary studies suggest that this compound may inhibit bacterial growth, making it a candidate for further investigation in the field of infectious diseases.

Enzyme Inhibition

Studies have shown that thiazepane derivatives can act as enzyme inhibitors. The specific mechanisms through which 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone exerts enzyme inhibition are still under investigation but may involve competitive binding to active sites.

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| In vitro Anticancer Study | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the micromolar range. | Supports further development as a potential anticancer agent. |

| Antimicrobial Assay | Exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. | Suggests potential use in treating bacterial infections. |

| Enzyme Inhibition Assay | Showed competitive inhibition against certain kinases involved in cancer progression. | May lead to the development of targeted therapies in oncology. |

Synthesis and Preparation

The synthesis of 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions:

- Formation of Thiazepane Ring : Initial cyclization reactions using appropriate precursors.

- Introduction of Indole Moiety : Subsequent coupling reactions to attach the indole group.

- Functionalization : Modifications to introduce the dioxido group.

These synthetic routes require careful optimization to achieve high yields and purity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone and its structural analogs?

- Methodological Answer : A multi-step synthetic approach is commonly employed. For example, analogous indole-ethanone derivatives are synthesized via:

- Step 1 : Condensation of indole derivatives with ketone precursors under acidic or basic conditions.

- Step 2 : Functionalization of the thiazepane ring, including sulfonation (1,1-dioxido group introduction) using oxidizing agents like mCPBA.

- Step 3 : Microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield, as seen in related GluN2B-targeting compounds .

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) are standard.

- Yield Optimization : Reaction time, temperature, and catalyst selection (e.g., piperidine for Knoevenagel condensations) are critical .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR in DMSO- or CDCl to confirm indole, thiazepane, and ketone moieties. For example, indole protons typically resonate at δ 7.0–7.8 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .

Q. How should researchers design a competitive binding assay to evaluate this compound’s affinity for GluN2B-containing NMDA receptors?

- Methodological Answer :

- Membrane Preparation : Isolate cortical or hippocampal membranes from transfected HEK293 cells expressing GluN2B subunits.

- Radioligand : Use []ifenprodil (specific activity ~20 Ci/mmol) at 2–5 nM concentration.

- Assay Conditions : Incubate test compound (0.1 nM–10 µM) with membranes and radioligand in Tris-HCl buffer (pH 7.4, 25°C, 2 hours).

- Data Analysis : Calculate IC via nonlinear regression (GraphPad Prism) and using the Cheng-Prusoff equation .

Advanced Research Questions

Q. What computational approaches can predict the binding mode of this compound to GluN2B subunits?

- Methodological Answer :

- Homology Modeling : Build a GluN2B receptor model using templates like PDB 4TLM.

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into the ifenprodil-binding site. Prioritize poses with hydrogen bonds to GluN2B residues (e.g., Lys211, Trp124).

- Validation : Compare docking scores with experimental IC values from binding assays .

Q. How can structural modifications reduce off-target interactions (e.g., sigma receptor binding) observed in related indole-ethanone derivatives?

- Methodological Answer :

- SAR Studies : Modify the thiazepane’s phenyl group (e.g., para-substitution with electron-withdrawing groups) to enhance GluN2B selectivity.

- In Vitro Profiling : Screen against sigma-1 (σ) and sigma-2 (σ) receptors using []DTG or []RHM-1-267. Prioritize analogs with >100-fold selectivity for GluN2B .

- Functional Assays : Test for NMDA receptor antagonism in electrophysiological studies (patch-clamp) to confirm target engagement .

Q. What strategies improve the pharmacokinetic profile of this compound, particularly metabolic stability?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM). Monitor parent compound depletion via LC-MS/MS.

- Structural Tweaks : Introduce fluorine atoms at metabolically labile positions (e.g., indole C-5) to block CYP450 oxidation.

- LogP Optimization : Use shake-flask methods to measure partition coefficients; aim for LogP <3 to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.